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molecular formula C11H15NO B8537016 8-Oxospiro[4.5]decane-7-carbonitrile

8-Oxospiro[4.5]decane-7-carbonitrile

Cat. No. B8537016
M. Wt: 177.24 g/mol
InChI Key: LAKUGCUBNTXOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962608B2

Procedure details

LDA (1.83 mL, 3.66 mmol, 2.0 M in hexanes) was combined with THF (3.2 mL) and cooled to −78° C. To this mixture was added a solution of spiro[4.5]decan-8-one (0.50 g, 3.3 mmol) in THF (3.2 mL). The resulting mixture was stirred at −78° C. for 20 mins then taken up in a syringe and added to a mixture of tosyl cyanide (0.59 g, 3.3 mmol) in THF (3.2 mL) at −78° C. The reaction mixture was allowed to stir at −78° C. for 45 mins then quenched with 0.5M NaOH and extracted with EtOAc (2×). The combined organic extracts were washed with 1N aqueous HCl, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude residue was purified by MPLC on silica gel (using a gradient elution of 0-50% EtOAc/hexanes). Desired fractions were identified, combined and concentrated in vacuo to afford the title compound. The residue was carried forward without further purification.
Name
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Three
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].C[CH:3]([N-:5]C(C)C)C.[CH2:9]1[C:13]2([CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]2)[CH2:12][CH2:11][CH2:10]1.S(C#N)(C1C=CC(C)=CC=1)(=O)=O>C1COCC1>[O:19]=[C:16]1[CH2:17][CH2:18][C:13]2([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:14][CH:15]1[C:3]#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
1.83 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C1CCCC12CCC(CC2)=O
Name
Quantity
3.2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.59 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C#N
Name
Quantity
3.2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 20 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then taken up in a syringe
STIRRING
Type
STIRRING
Details
to stir at −78° C. for 45 mins
Duration
45 min
CUSTOM
Type
CUSTOM
Details
then quenched with 0.5M NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with 1N aqueous HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by MPLC on silica gel (
WASH
Type
WASH
Details
a gradient elution of 0-50% EtOAc/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=C1C(CC2(CCCC2)CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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